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Compound of Interest

Compound Name: 4-Hydroxy-8-iodoquinoline
Cat. No.: B1642623
Get Quote
\ J

Executive Summary & Technical Profile

4-Hydroxy-8-iodoquinoline (CAS: 49713-50-0), often existing in equilibrium with its tautomer
8-iodo-4(1H)-quinolinone, represents a specialized scaffold in medicinal chemistry, distinct from
its more common isomer, 8-hydroxy-7-iodoquinoline (a component of Clioquinol).

Precise melting point (MP) determination is the primary rapid-access quality attribute (CQA) for
this compound. Unlike lipophilic 8-hydroxyquinolines which melt at lower temperatures, the 4-
hydroxy isomer exhibits high-melting behavior due to strong intermolecular hydrogen bonding
characteristic of the quinolone lattice.

Key Physical Specifications
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Property Specification Experimental Benchmark
Compound Name 4-Hydroxy-8-iodoquinoline (8-lodo-4(1H)-quinolinone)
CAS Number 49713-50-0 Validated Identity
] Consistent with 4-quinolinone

Target MP Range > 200°C (Predicted)

scaffold

Ethyl 4-hydroxy-8-
Precursor MP 81-82°C ) o

iodoquinoline-3-carboxylate
Isomeric Contrast 76 °C 8-Hydroxyquinoline (Oxine)

Critical Note: The melting point is the definitive differentiator between the ester intermediate (MP
~81°C) and the final decarboxylated product (MP >200°C). Failure to achieve the high melting

range indicates incomplete hydrolysis or decarboxylation.

Comparative Analysis: Isomers and Derivatives

To validate the identity of 4-hydroxy-8-iodoquinoline, it must be compared against its
structural isomers and synthetic precursors. The shift in functional group position drastically
alters the crystal lattice energy.

Comparative Data Table
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) . Lattice
Compound Structure Melting Point (°C) L.
Characteristic
4-Hydroxy-8- Strong H-bond dimer
, T 4-OH, 8- > 200°C (Dec.)* _
iodoquinoline (Quinolone form)

Ethyl 4-hydroxy-8-

Weak intermolecular

) Ester Derivative 81 -82°C [1] forces; Reference
iodo-3-carboxylate
Standard
o Intramolecular H-
8-Hydroxyquinoline )
i 8-OH 72 -76°C [2] bond; Low Lattice
(Oxine)
Energy
Halogen stacking
Clioquinol 5-Cl, 7-1, 8-OH 178 — 179°C [3] increases MP vs
Oxine
4-Hydroxy-7- Analogous 4-
4-OH, 7-OMe 213 -217°C [4]

methoxyquinoline

quinolinone packing

*Note: 4-hydroxyquinolines often sublime or decompose near the melting point. Visual onset of

browning is common.

Structural Logic & Causality

e The "4-OH" Effect: Compounds with a hydroxyl group at the 4-position relative to the

nitrogen exist predominantly as 4-pyridones (quinolinones). This structure allows for "head-

to-tail" dimerization via dual hydrogen bonds (N-H---O=C), creating a highly stable, high-

melting crystal lattice.

e The "8-OH" Effect: In contrast, 8-hydroxyquinolines form an intramolecular hydrogen bond

between the hydroxyl hydrogen and the quinoline nitrogen. This "locks" the molecule,

reducing its ability to bond with neighbors, resulting in significantly lower melting points (e.g.,

76°C).

Visualization of Structural Relationships
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The following diagram illustrates the critical tautomeric equilibrium and the synthetic pathway
distinction that dictates the melting point.
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Figure 1: Structural relationship map highlighting the drastic melting point shift from the ester
precursor to the final quinolinone product.

Experimental Protocol: MP Determination &
Purification

To ensure scientific integrity, the following protocol includes self-validating steps to distinguish
the target compound from its precursors.

Phase 1: Sample Preparation (Recrystallization)
¢ Solvent System: Glacial Acetic Acid or DMF/Ethanol (1:1).

o Rationale: 4-quinolinones have poor solubility in standard organic solvents (DCM, EtOAc)
due to the rigid crystal lattice.

e Procedure:

o Dissolve crude 4-hydroxy-8-iodoquinoline in boiling glacial acetic acid (min. volume).
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[e]

Hot filter to remove insoluble inorganic salts (if Pd/C or Cu catalysts were used).

o

Cool slowly to room temperature, then to 4°C.

[¢]

Collect crystals via vacuum filtration.

[¢]

Critical Step: Wash with cold ethanol to remove trace ester precursor (soluble in EtOH).

[e]

Dry at 100°C under vacuum (5 mbar) for 4 hours to remove lattice-bound solvent.

Phase 2: Capillary Melting Point Determination

 Instrument: Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo) with video capture.
e Ramp Rate:

o Fast Ramp (10°C/min) to 180°C.

o Slow Ramp (1°C/min) from 180°C to 250°C.
o Observation Criteria:

o 81-82°C: Watch for any liquid phase. If melting occurs here, the sample is the Ethyl Ester
precursor (Reaction failed).

o ~178°C: Watch for melting. If observed, sample may be contaminated with Clioquinol or
related 8-OH isomers.

o >200°C: Target range. Record "Onset" (meniscus formation) and "Clear Point" (complete
liquefaction).

o Decomposition: Note any darkening or gas evolution (sublimation is common for iodo-
quinolines).

Phase 3: Orthogonal Validation (TLC)

Since MP ranges can overlap with other high-melting impurities, confirm purity with Thin Layer
Chromatography.
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Stationary Phase: Silica Gel 60 F254.

Mobile Phase: 10% Methanol in Dichloromethane (DCM).

Visualization: UV (254 nm).

Expected Rf:

o Ester Precursor: High Rf (~0.8).

o 4-Hydroxy-8-iodoquinoline: Low/Mid Rf (~0.3-0.4) due to H-bonding capability.
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To cite this document: BenchChem. [Technical Guide: Melting Point Characterization of 4-
Hydroxy-8-lodoquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1642623/docs#technical-guide-melting-point-
characterization-of-4-hydroxy-8-iodoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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